molecular formula C10H11ClN2O2 B1291598 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride CAS No. 30250-67-0

2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B1291598
CAS No.: 30250-67-0
M. Wt: 226.66 g/mol
InChI Key: UIRMSBGEEQIABR-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride (CAS: 30250-67-0) is a phthalimide derivative with a molecular formula of C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol. It is a white crystalline solid with a high purity of ≥99% (HPLC) and a melting point of 271–275°C . It is stored at 0–8°C to maintain stability .

Properties

IUPAC Name

2-(2-aminoethyl)isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRMSBGEEQIABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622211
Record name 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30250-67-0
Record name 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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Preparation Methods

Step-by-Step Procedure:

  • Condensation Reaction :

    • Combine isoindoline-1,3-dione with an equimolar quantity of ethylenediamine in glacial acetic acid.
    • Heat the mixture to approximately 120°C for several hours to ensure complete reaction.
  • Precipitation :

    • Cool the reaction mixture by pouring it onto crushed ice.
    • A solid product forms, which is collected via filtration.
  • Recrystallization :

    • Dissolve the crude product in ethanol and recrystallize to remove impurities.
    • Typical yields range from 60% to 80%, depending on reaction conditions.
  • Hydrochloride Formation :

    • Treat the purified compound with hydrochloric acid to form the hydrochloride salt.
    • Dry the product under vacuum to obtain an off-white solid.

Alternative Methods

Method Using Protecting Groups:

An alternative synthesis involves protecting hydroxyl groups in isoindoline derivatives during initial reactions:

  • Use Lewis acids (e.g., AlCl₃ or BCl₃) for deprotection after condensation.
  • This method ensures selective formation of desired derivatives.

Method Using Amino Group Modifications:

Isoindoline derivatives can also be synthesized by reacting phthalic anhydride with amino-containing heterocycles under acidic conditions. This approach provides structurally modified compounds suitable for further derivatization.

Spectroscopic Characterization

After synthesis, the compound is characterized using various techniques:

Data Table Summary

Step Reagents/Conditions Yield Notes
Condensation Reaction Isoindoline-1,3-dione + Ethylenediamine ~60–80% Requires glacial acetic acid
Precipitation Ice water Solid formation Rapid cooling improves yield
Recrystallization Ethanol High purity Removes impurities effectively
Hydrochloride Formation Hydrochloric acid Off-white solid Final step for salt formation

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

Medicinal Chemistry

  • Enzyme Inhibition :
    • 2-AEI has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play crucial roles in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown promising IC50 values for these inhibitory effects, indicating potential therapeutic applications in enhancing cholinergic signaling .
    Table 1: Enzyme Inhibition Data
    CompoundIC50 (AChE) (µM)IC50 (BuChE) (µM)
    2-AEITBDTBD
    Derivative I1.1221.24
  • Anti-inflammatory Activity :
    • The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
    Table 2: COX Enzyme Inhibition
    CompoundIC50 (µM)Target
    2-AEITBDCOX-1
    Derivative ATBDCOX-2
  • Anticonvulsant and Antipsychotic Properties :
    • Research indicates that derivatives of isoindoline-1,3-dione may have anticonvulsant and antipsychotic effects, making them candidates for developing new therapeutic agents .

Biological Research

  • Neuroprotective Effects :
    • Studies have highlighted the neuroprotective potential of 2-AEI against neurodegeneration. Its ability to inhibit cholinesterases may contribute to improved cognitive function in models of Alzheimer's disease .
  • Antimicrobial Activity :
    • Recent investigations into isoindoline derivatives have shown activity against Mycobacterium species, suggesting a role in the development of new antimicrobial agents .

Industrial Applications

  • Dyes and Colorants :
    • The stable chemical structure of 2-AEI allows its use in the production of dyes and colorants, where it can serve as a precursor or additive due to its unique chromophoric properties.
  • Polymer Additives :
    • The compound can also be utilized as an additive in polymer formulations, enhancing the properties of materials used in various industrial applications .

Alzheimer's Disease Models

Recent studies have demonstrated that compounds similar to 2-AEI exhibit significant inhibition against AChE and BuChE in vitro, with IC50 values indicating strong potential for further development as therapeutic agents for Alzheimer's disease .

Inflammatory Disease Models

Animal studies have shown that treatment with isoindoline derivatives leads to reduced markers of inflammation, supporting their use as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name & CAS Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity/Notes References
2-(2-Aminoethyl)isoindoline-1,3-dione HCl (30250-67-0) C₁₀H₁₁ClN₂O₂ 226.66 Aminoethyl (-CH₂CH₂NH₂) 271–275 High purity; cholinesterase inhibition (potential)
2-[2-(Methylamino)ethyl]isoindoline-1,3-dione HCl (110460-11-2) C₁₁H₁₃ClN₂O₂ 240.69 Methylaminoethyl (-CH₂CH₂NHCH₃) Not reported Altered receptor binding due to methyl group
2-(3-Acetylphenyl)isoindoline-1,3-dione (CAS not provided) C₁₆H₁₂NO₃ 266.27 Acetylphenyl (-C₆H₄COCH₃) 180–184.5 Lower melting point; no cytotoxicity reported
Compound 12 (Hydrazone derivative, CAS not provided) C₁₆H₁₂N₄O₂ 300.29 Hydrazone (-NHN=C) at phenyl ring Not reported Antimicrobial (Bacillus subtilis, Pseudomonas aeruginosa)
IDT785 (Biotinylated SERT ligand, CAS not provided) Complex structure Not reported Biotin-PEG5000, indole, tetrahydropyridine Not reported Targets serotonin transporters (SERT)

Functional Group Impact on Bioactivity

  • Hydrazone Derivatives: Compound 12 (from ) exhibits 133% inhibition of Bacillus subtilis compared to ampicillin, attributed to the hydrazone group’s ability to disrupt microbial membranes. However, the aminoethyl derivative lacks this functional group, suggesting divergent applications .
  • Aryl Modifications : Derivatives with substituted phenyl groups (e.g., acetylphenyl in ) show lower melting points (~180°C vs. 271°C for the target compound), likely due to reduced crystallinity from steric hindrance. These modifications also influence solubility and bioavailability .

Biological Activity

2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to phthalimide derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique isoindoline structure, which contributes to its biological activity. The presence of the aminoethyl group enhances its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
CAS Number30250-67-0
Molecular FormulaC10H12N2O2·HCl
Molecular Weight232.67 g/mol

The biological activity of this compound primarily involves interactions with key enzymes and receptors. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition

Acetylcholinesterase (AChE) : The compound exhibits potent inhibitory activity against AChE, with IC50 values reported in the low micromolar range. This inhibition enhances acetylcholine levels in synaptic clefts, potentially improving cognitive functions.

Butyrylcholinesterase (BuChE) : Similar inhibitory effects have been observed against BuChE, which plays a role in the hydrolysis of acetylcholine.

Biological Activity Studies

Several studies have explored the biological effects of isoindoline derivatives, including this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced damage. For instance, in PC12 cells exposed to hydrogen peroxide, treatment with the compound resulted in significant cell viability improvement compared to controls .
  • Anti-inflammatory Activity : The compound has shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines in various cell models. This suggests potential applications in treating inflammatory conditions .
  • Antimicrobial Activity : Preliminary assessments indicate that derivatives of isoindoline-1,3-dione exhibit antimicrobial properties against a range of pathogens, including Mycobacterium species .

Case Study 1: Alzheimer’s Disease

A series of isoindoline derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent derivative exhibited an IC50 value of 1.12 µM against AChE and demonstrated neuroprotective effects in cellular models . This highlights the potential of this compound as a candidate for Alzheimer’s therapy.

Case Study 2: Antimicrobial Evaluation

Research conducted on various isoindoline derivatives showed promising results against Mycobacterium tuberculosis. The derivatives exhibited comparable efficacy to standard treatments like ethionamide . This positions the compound as a potential lead for developing new antimycobacterial agents.

Q & A

Q. What are the optimal synthetic routes for 2-(2-aminoethyl)isoindoline-1,3-dione hydrochloride, and what analytical methods validate its purity?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting phthalic anhydride with 2-aminoethylamine derivatives under acidic conditions (e.g., acetic acid) yields the isoindoline-dione core . Post-synthesis, the product is precipitated and purified via recrystallization. Analytical validation includes:

  • 1H NMR to confirm structural integrity (e.g., aromatic protons at δ 7.6–7.8 ppm and amine/amide protons at δ 2.8–3.5 ppm) .
  • HPLC (≥99% purity) to assess impurities, using reverse-phase columns with UV detection at 254 nm .
  • Melting point analysis (271–275°C) to verify crystallinity .

Q. How should researchers handle and store this compound to ensure stability?

The hydrochloride salt is hygroscopic and light-sensitive. Storage recommendations include:

  • Temperature : 0–8°C in a sealed, desiccated container to prevent hydrolysis .
  • Solubility : Dissolve in polar aprotic solvents (e.g., DMF or DMSO) for experimental use, avoiding prolonged exposure to moisture .
  • Handling : Use inert atmospheres (e.g., N₂) during weighing to minimize degradation .

Q. What are the primary spectroscopic characteristics for identifying this compound?

Key spectral

  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretching of phthalimide) and ~3300 cm⁻¹ (N-H stretching of amine hydrochloride) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 227.1 (C₁₀H₁₁N₂O₂·HCl) .
  • Elemental Analysis : Matches calculated C, H, N, and Cl percentages within ±0.3% .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC design for targeted protein degradation?

The phthalimide moiety serves as a ligand for E3 ubiquitin ligases (e.g., CRBN), enabling its use in proteolysis-targeting chimeras (PROTACs). For example:

  • Linker Design : The aminoethyl group facilitates conjugation to target-binding warheads (e.g., kinase inhibitors) via carbamate or amide bonds .
  • Case Study : Thalidomide-derived PROTACs (e.g., dTAG-13) employ similar scaffolds to degrade BET proteins, validated via Western blotting and cellular viability assays .
  • Optimization : Adjust linker length/spacer groups to balance ternary complex formation and proteasomal recruitment efficiency .

Q. What methodological strategies resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from divergent synthesis protocols or impurity profiles. Mitigation approaches include:

  • Batch Consistency : Standardize reaction conditions (e.g., solvent purity, temperature) and characterize each batch via HPLC-MS .
  • Orthogonal Assays : Cross-validate bioactivity using SPR (binding affinity), cellular thermal shift assays (target engagement), and RNA-seq (pathway analysis) .
  • Control Experiments : Compare with structurally analogous compounds (e.g., 2-(2-iodoethyl)isoindoline derivatives) to isolate structure-activity relationships (SAR) .

Q. How can researchers validate the compound’s role as an acylating agent in peptide modification?

The phthalimide group acts as a leaving group, enabling nucleophilic substitution. Experimental workflows:

  • Kinetic Studies : Monitor reaction progress (e.g., with primary amines) via LC-MS, quantifying acylation rates under varying pH (6–8) and temperature (25–40°C) .
  • Product Characterization : Use MALDI-TOF to confirm peptide mass shifts (+226.7 Da) post-modification .
  • Competitive Inhibition : Introduce thiol-containing nucleophiles (e.g., cysteine) to assess selectivity .

Q. What advanced analytical techniques elucidate its interactions with biological targets?

  • X-ray Crystallography : Co-crystallize with CRBN or other ligases to map binding motifs .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for ligand optimization .
  • Cryo-EM : Visualize ternary complexes (target-PROTAC-E3 ligase) at near-atomic resolution .

Q. How do structural modifications of the aminoethyl group influence its pharmacological profile?

  • Derivatization : Replace the aminoethyl group with halogens (e.g., iodoethyl) or aryl spacers to modulate lipophilicity and target engagement .
  • Case Study : 2-(2-Iodoethyl)isoindoline derivatives show enhanced crosslinking efficiency in photoaffinity labeling, validated via SDS-PAGE and autoradiography .
  • SAR Analysis : Use QSAR models to predict bioavailability and toxicity of derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride
Reactant of Route 2
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2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride

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